Cesium hydroxide monohydrate
Description
Overview of Cesium Hydroxide (B78521) Monohydrate (CsOH·H₂O) as a Chemical Entity
Cesium hydroxide monohydrate (CsOH·H₂O) is an inorganic compound consisting of a cesium cation (Cs⁺), a hydroxide anion (OH⁻), and one molecule of water of hydration. samaterials.comcymitquimica.com It presents as a white, crystalline solid that is highly hygroscopic, meaning it readily absorbs moisture from the atmosphere. cymitquimica.com This compound is recognized for being a powerful base, and in its anhydrous form, cesium hydroxide is considered the strongest of the alkali metal hydroxides. nbinno.comstanfordmaterials.com
The high solubility of this compound in water is a key characteristic, resulting in a strongly alkaline solution. cymitquimica.com This dissolution process is exothermic. nbinno.com Due to its reactivity, it must be stored in tightly sealed containers to prevent degradation from exposure to air and moisture. nbinno.com Notably, its strong basicity allows it to corrode glass, a distinctive property among alkali hydroxides. nbinno.comsciencemadness.org
Physical and Chemical Properties of this compound
| Property | Value |
|---|---|
| Chemical Formula | CsOH·H₂O samaterials.com |
| Molecular Weight | 167.93 g/mol biosynth.com |
| Appearance | White crystalline solid or powder samaterials.comnbinno.com |
| Melting Point | 272.3 °C nbinno.com |
| Density | 3.68 g/mL at 25 °C nbinno.com |
| Solubility | Highly soluble in water samaterials.comcymitquimica.com |
| CAS Number | 35103-79-8 nbinno.com |
Historical Context of this compound Research
The history of this compound is intrinsically linked to the discovery and study of its constituent element, cesium. Cesium was first identified in 1860 by German scientists Robert Bunsen and Gustav Kirchhoff through the novel method of flame spectroscopy while analyzing mineral water. wikipedia.orgnih.gov They named the element "cesium" from the Latin word "caesius," meaning "sky blue," after the distinct blue lines in its spectrum. nih.govlabxchange.org
While Bunsen and Kirchhoff discovered the element, they were unable to isolate it in its pure metallic form. rsc.org The isolation of cesium metal was later achieved by Carl Setterberg in 1881 through the electrolysis of molten cesium cyanide. labxchange.orgusgs.gov Initial applications for cesium were limited, finding use in the 1920s as a "getter" in vacuum tubes to remove residual oxygen and as a coating to enhance conductivity on heated cathodes. wikipedia.org
It wasn't until the 1950s that cesium was recognized as a high-performance industrial metal. wikipedia.orgusgs.gov Research into its compounds, including cesium hydroxide, grew as its unique properties became better understood. The development of methods to produce cesium hydroxide solutions, such as reacting cesium sulfate (B86663) with barium hydroxide, facilitated its availability for research and industrial use. google.comgoogle.com Studies in the 1980s began to detail the specific structure and properties of this compound, revealing its complex crystalline forms at different temperatures. iaea.org
Significance of this compound in Modern Chemical Science
This compound has become a significant reagent in modern chemical science due to its potent basicity and high reactivity. nbinno.com Its utility spans various fields, from organic synthesis to materials science.
In chemical synthesis , it is frequently employed as a strong base to facilitate reactions. samaterials.com It is particularly valuable in organic synthesis for promoting transformations that are difficult to achieve with weaker bases. core.ac.uk Examples include its use as a catalyst for the alkynylation of aldehydes and ketones and in the synthesis of various secondary and tertiary phosphines. cymitquimica.comcore.ac.ukresearchgate.net The use of cesium salts, including the hydroxide, is noted for enabling reactions under milder conditions, with high yields and chemoselectivity. researchgate.net
In catalysis , CsOH·H₂O serves not only as a base catalyst but also as a catalyst promoter. stanfordmaterials.comlabxchange.org It is used in polymerization reactions, such as the ring-opening polymerization of monosubstituted oxiranes to produce polyether-diols. researchgate.net In the synthesis of polyols for polyurethanes, cesium hydroxide is favored because it minimizes an adverse isomerization side reaction, a tendency that decreases down the alkali metal group. nih.gov
The compound also has important applications in materials science and energy . It is utilized in the manufacture of specialty glasses and ceramics, acting as a fluxing agent to lower melting points and improve the final product's properties. samaterials.comchemimpex.com In the field of energy storage, it is explored as a component in electrolytes for high-energy-density batteries due to its high ionic conductivity. samaterials.comchemimpex.com
Scope and Objectives of the Research Outline
The objective of this article is to present a comprehensive and scientifically accurate overview of this compound. The scope is strictly limited to the topics defined in the preceding sections: an overview of the compound as a chemical entity, the historical background of its research, and its significance in modern chemistry. This article focuses exclusively on academic and research-oriented information. It deliberately excludes any discussion of dosage, administration, or safety and adverse effect profiles to maintain a clear focus on the chemical and scientific aspects of the compound.
Structure
2D Structure
Properties
IUPAC Name |
cesium;hydroxide;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Cs.2H2O/h;2*1H2/q+1;;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABSOMGPQFXJESQ-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O.[OH-].[Cs+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CsH3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70956540 | |
| Record name | Caesium hydroxide--water (1/1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70956540 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.928 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
35103-79-8, 12260-45-6 | |
| Record name | Caesium hydroxide--water (1/1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70956540 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Cesium hydroxide monohydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
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| Record name | Caesium hydroxide hydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for Cesium Hydroxide Monohydrate
Conventional Synthetic Routes
Conventional methods for producing cesium hydroxide (B78521) primarily rely on the processing of pollucite, the most common commercial source of cesium, or through specific precipitation reactions.
A foundational method for cesium extraction involves the high-temperature treatment of cesium ores, principally pollucite ((Cs,Na)₂Al₂Si₄O₁₂·2H₂O), to convert the insoluble silicate (B1173343) into a water-soluble cesium salt, which can then be further processed. nih.govgoogle.com
The initial step in extracting cesium from pollucite ore involves crushing and grinding the mineral into fine particles, typically less than 100 μm. nih.govgoogle.com Following this physical preparation, the ore undergoes a chemical decomposition process. One common approach is alkaline decomposition, where the ore is roasted at high temperatures with an alkaline flux. nih.govgoogle.com The roasted mass is subsequently leached with water to dissolve the resulting soluble cesium salt, separating it from the insoluble gangue by filtration. nih.gov
The alkaline decomposition process involves roasting the pollucite ore with mixtures of alkali salts. nih.govgoogle.com This high-temperature reaction breaks down the complex silicate structure of the mineral, converting the cesium into a simpler, water-soluble compound like cesium chloride. The resulting product is then leached with water to create an aqueous solution of the cesium salt. google.com
Table 1: Parameters for Alkaline Decomposition of Pollucite Ore
| Parameter | Condition | Reference |
| Flux Composition | Calcium carbonate-calcium chloride mix | nih.gov |
| Sodium carbonate-sodium chloride mix | nih.gov | |
| Roasting Temperature | 800–900 °C (with Calcium flux) | nih.gov |
| 600–800 °C (with Sodium flux) | nih.gov | |
| Process Goal | Convert cesium to a water-soluble salt | google.com |
A widely utilized method for preparing cesium hydroxide solution is through the reaction of cesium sulfate (B86663) (Cs₂SO₄) with either barium hydroxide (Ba(OH)₂) or strontium hydroxide (Sr(OH)₂). google.comgoogle.com This process, often termed "causticization," relies on the low solubility of barium sulfate (BaSO₄) or strontium sulfate (SrSO₄) in water. google.comdtic.mil
When an aqueous solution of cesium sulfate is mixed with a solution or slurry of barium hydroxide, a double displacement reaction occurs. google.combrainly.combrainly.com Insoluble barium sulfate precipitates out of the solution, leaving behind an aqueous solution of cesium hydroxide. google.comgoogle.com The solid precipitate can then be removed by filtration. google.com The reaction is preferably carried out at elevated temperatures, between 80-100 °C, to facilitate the process. google.com
The balanced chemical equation for the reaction with barium hydroxide is: Cs₂SO₄(aq) + Ba(OH)₂(aq) → 2CsOH(aq) + BaSO₄(s) brainly.com
A similar reaction occurs with strontium hydroxide. The resulting cesium hydroxide solution can then be concentrated by evaporation to obtain the desired concentration, from which cesium hydroxide monohydrate can be crystallized. google.comgoogle.com
Cesium hydroxide can be synthesized by the direct reaction of cesium metal with water. webelements.com Cesium is the most electropositive and one of the most reactive alkali metals. wikipedia.orgbyjus.com It reacts vigorously and explosively with water, even at low temperatures, to form cesium hydroxide (CsOH) and hydrogen gas (H₂). webelements.comwikipedia.orgstanford.edu
The reaction is highly exothermic, releasing a significant amount of heat that can ignite the hydrogen gas produced. webelements.comstanford.edu The chemical equation for this reaction is: 2Cs(s) + 2H₂O(l) → 2CsOH(aq) + H₂(g) youtube.com
Due to the extreme reactivity and pyrophoric nature of cesium metal, this method is typically performed under controlled conditions in an inert atmosphere to manage the reaction rate and ensure safety. stanford.edusciencemadness.org A safer approach involves reacting cesium metal with small amounts of water vapor. sciencemadness.org The resulting aqueous cesium hydroxide solution can be carefully concentrated to yield this compound.
Table 2: Comparison of Conventional Synthetic Routes
| Method | Reactants | Key Process | Product | Advantages | Disadvantages |
| Alkaline Decomposition | Pollucite ore, Alkali salts (e.g., CaCO₃, NaCl) | High-temperature roasting and leaching | Cesium salt solution | Utilizes natural ore | Energy-intensive, produces impure intermediate |
| Sulfate Reaction | Cesium sulfate, Barium or Strontium hydroxide | Precipitation of insoluble sulfate | Cesium hydroxide solution | High purity product, effective separation | Requires pre-synthesized cesium sulfate |
| Direct Reaction | Cesium metal, Water | Direct chemical reaction | Cesium hydroxide solution | Direct, simple stoichiometry | Extremely hazardous, violent reaction |
Alkaline Decomposition of Cesium-Containing Ores
Advanced Synthetic Approaches and Innovations
Recent advancements in the production of cesium hydroxide have focused on improving efficiency and reducing costs. One innovative method involves the use of solvent extraction to separate cesium from other metal ions present in the leach solutions derived from pollucite ore. guidechem.com In this process, an organic extractant is used to selectively transfer cesium ions from the aqueous phase to an organic phase. The cesium is then stripped from the organic phase, often into a solution of carbon dioxide to form a cesium carbonate solution. This purified cesium carbonate solution can then be causticized, for example with calcium hydroxide, to produce cesium hydroxide. guidechem.com This approach offers a pathway to higher purity products by effectively removing impurities early in the process. guidechem.com
Another area of advanced research, while not a direct synthesis of the hydroxide, is the hydrothermal synthesis of pollucite itself at lower temperatures (e.g., 300°C). researchgate.net Such innovations in cesium chemistry could potentially influence future synthetic pathways for cesium compounds, including cesium hydroxide.
Hydrothermal Alkaline Leaching Methods
Hydrothermal alkaline leaching represents a direct route to produce cesium hydroxide from cesium-containing minerals, most notably pollucite (Cs(AlSi₂O₆)). This method involves the treatment of the ore under high temperature and pressure with an alkaline solution. An established industrial process utilizes calcium hydroxide (Ca(OH)₂) as the alkaline agent. In this process, powdered pollucite is leached with a Ca(OH)₂ slurry at temperatures ranging from 200 to 280°C under high pressure nih.gov. This aggressive environment facilitates the breakdown of the aluminosilicate (B74896) matrix of the pollucite, allowing for the extraction of cesium as cesium hydroxide.
The resulting product from this method is typically a low-purity cesium hydroxide solution nih.gov. The primary advantage of this technique lies in its directness, converting the mineral to the desired hydroxide in a single major step. However, the high-energy requirements and the co-extraction of other alkali metals and impurities from the ore necessitate extensive purification steps to achieve higher grades of cesium hydroxide. Other research in the field of hydrothermal treatment of cesium-containing materials has often focused on the immobilization of cesium in stable mineral forms like pollucite, particularly for nuclear waste management, rather than the production of cesium hydroxide ccspublishing.org.cn.
Electrochemical Synthesis Techniques
Electrochemical synthesis offers a cleaner route to cesium hydroxide, often starting from a purified cesium salt solution. The most common electrochemical method is the electrolysis of an aqueous solution of cesium chloride (CsCl) using a membrane cell sciencemadness.org. This technology is analogous to the well-established chlor-alkali process for producing sodium hydroxide and potassium hydroxide.
In this process, a cesium chloride solution is fed into the anode compartment of an electrolytic cell, while deionized water is introduced into the cathode compartment. The two compartments are separated by an ion-exchange membrane that is selectively permeable to cations. When a direct current is applied, chloride ions are oxidized at the anode to produce chlorine gas, while water is reduced at the cathode to generate hydroxide ions and hydrogen gas. Cesium ions (Cs⁺) migrate from the anode compartment, across the membrane, and into the cathode compartment, where they combine with the newly formed hydroxide ions to produce a pure cesium hydroxide solution.
The key advantages of this method are the high purity of the resulting cesium hydroxide solution, as the membrane prevents the mixing of reactants and products, and the absence of certain inorganic byproducts that are common in chemical precipitation methods. The efficiency and cost-effectiveness of the electrochemical synthesis are highly dependent on the performance and longevity of the ion-exchange membrane, the energy consumption, and the cost of the initial high-purity cesium chloride.
Sol-Gel Synthesis of Cesium Compounds Precursors
The sol-gel process is a versatile wet-chemical technique for synthesizing a wide variety of materials, typically involving the transition of a system from a colloidal solution (sol) into a gel-like network. While not a direct synthesis route for this compound, the sol-gel method can be employed to create precursors that can be subsequently converted to the hydroxide.
The process generally involves the hydrolysis and condensation of molecular precursors, such as metal alkoxides or salts, in a solvent. For cesium compounds, precursors like cesium oleate (B1233923) and cesium carbonate have been used in sol-gel synthesis to produce materials such as cesium lead bromide perovskite nanocrystals atomfair.com. Research has also demonstrated the incorporation of cesium chloride into a silica (B1680970) matrix via a sol-gel process researchgate.net.
The synthesis of a cesium-containing precursor that can be readily converted to this compound could potentially involve the preparation of a cesium alkoxide or a similar hydrolyzable compound through a sol-gel route. This precursor could then be hydrolyzed under controlled conditions to yield cesium hydroxide. This approach offers the potential for high homogeneity and control over the final product's microstructure. However, the development of specific sol-gel routes for the express purpose of producing high-purity cesium hydroxide precursors is not yet widely established in the literature. The template synthesis of gels in the presence of cesium cations has been explored for creating materials with selectivity for cesium, indicating the potential for controlled incorporation of cesium into a matrix that could be a precursor scientific.net.
Purity and Grade Considerations in Synthesis
The purity of this compound is a critical factor that dictates its suitability for various applications. Commercial grades of high-purity cesium hydroxide are available, with purities reaching 99.9% and even 99.95% on a trace metals basis sigmaaldrich.comsigmaaldrich.comfishersci.calabware-shop.comchemistree.com.sg. The synthesis method plays a pivotal role in determining the initial purity of the product, with subsequent purification steps being essential for achieving ultra-high purity levels.
Methods for Achieving Ultra-High Purity this compound
Achieving ultra-high purity in this compound requires the removal of trace amounts of other alkali metals, alkaline earth metals, and various transition metals. Several purification techniques can be employed, often in combination, to reach the desired purity levels.
One of the primary methods for purifying cesium salts, which can then be converted to high-purity cesium hydroxide, is recrystallization . This technique relies on the differences in solubility between the cesium salt and its impurities in a given solvent at different temperatures. By dissolving the impure salt in a suitable solvent at an elevated temperature and then allowing it to cool, the cesium salt crystallizes out in a purer form, leaving the impurities behind in the mother liquor. This process can be repeated multiple times to enhance the purity of the final product google.com.
Ion-exchange chromatography is another powerful technique for the purification of cesium compounds. In this method, a solution containing cesium ions is passed through a column packed with an ion-exchange resin. The resin selectively adsorbs certain ions while allowing others to pass through. This can be used to remove cationic or anionic impurities from a cesium salt solution before its conversion to cesium hydroxide.
Trace Metal Analysis and Contaminant Control
The control and analysis of trace metal contaminants are crucial aspects of producing high-purity cesium hydroxide. The acceptable levels of impurities are often in the parts-per-million (ppm) range or even lower for certain applications. Commercially available high-purity this compound (≥99.5% trace metals basis) can have a total trace metal analysis of ≤5000.0 ppm, while ultra-high purity grades (99.95% trace metals basis) can have impurity levels as low as ≤550.0 ppm sigmaaldrich.comsigmaaldrich.com.
The specific contaminants of concern can vary depending on the raw materials and the synthesis process. Common impurities can include other alkali metals such as lithium, sodium, potassium, and rubidium, as well as alkaline earth metals and other metallic elements present in the original ore or introduced during processing.
To ensure the quality of the final product, rigorous analytical techniques are employed to quantify the levels of trace metals. These methods include:
Inductively Coupled Plasma-Mass Spectrometry (ICP-MS): A highly sensitive technique capable of detecting metals and some non-metals at concentrations as low as parts-per-trillion.
Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES): Another powerful technique for detecting trace metals, though generally less sensitive than ICP-MS.
Atomic Absorption Spectroscopy (AAS): A well-established method for quantifying the concentration of specific metal elements in a sample.
Contaminant control is a multi-faceted approach that begins with the careful selection of raw materials and extends through every stage of the synthesis and purification process. This includes the use of high-purity reagents, corrosion-resistant equipment, and cleanroom environments to prevent contamination.
Impact of Synthesis Route on Product Purity and Reactivity
The choice of synthesis route has a profound impact on both the purity and the reactivity of the resulting this compound.
Purity:
Hydrothermal Alkaline Leaching: This method, starting from a natural mineral source, inherently introduces a wider range of impurities. The process yields a "low-purity" cesium hydroxide that requires extensive purification to be suitable for high-tech applications nih.gov.
Electrochemical Synthesis: By starting with a purified cesium salt solution and employing a selective ion-exchange membrane, this route generally produces a much purer cesium hydroxide solution with significantly lower levels of anionic and cationic impurities.
Methods involving Barium Hydroxide: A traditional method for producing cesium hydroxide involves the reaction of cesium sulfate with barium hydroxide. A significant drawback of this route is the introduction of heavy metal ion impurities from the barium hydroxide reagent, which can negatively impact the quality of the final product.
The initial purity of the cesium hydroxide solution can also affect the efficiency of subsequent purification steps. A solution with a high initial purity will require less intensive and costly purification to reach ultra-high purity levels.
Reactivity:
Cesium hydroxide is renowned for its high reactivity, which is a key attribute in its application as a catalyst in organic synthesis samaterials.comguidechem.com. The "cesium effect" in organic reactions refers to the enhanced reactivity and selectivity observed when using cesium bases, which is attributed to the large ionic radius and low charge density of the cesium cation, leading to a more "naked" and reactive anion core.ac.uk.
Below is an interactive data table summarizing the key aspects of the different synthesis methodologies:
| Synthesis Method | Starting Material | Typical Product Purity | Key Advantages | Key Disadvantages |
| Hydrothermal Alkaline Leaching | Pollucite Ore, Calcium Hydroxide | Low | Direct conversion from mineral | High energy consumption, significant impurities |
| Electrochemical Synthesis | Purified Cesium Chloride Solution | High | High purity, no inorganic byproducts | High energy consumption, dependent on membrane technology |
| Sol-Gel Synthesis of Precursors | Cesium Alkoxides/Salts | Potentially High | High homogeneity, microstructural control | Indirect route, not well-established for CsOH |
Crystallographic and Structural Investigations of Cesium Hydroxide Monohydrate
Polymorphism and Crystalline Phases of CsOH·H₂O
Cesium hydroxide (B78521) monohydrate is known to exist in at least two primary polymorphic systems: a tetragonal form and a series of hexagonal and pseudo-hexagonal modifications. iucr.orgresearchgate.net The stability and specific crystalline arrangement of these polymorphs are intricately linked to temperature and pressure, giving rise to a rich phase diagram.
A tetragonal polymorph of cesium hydroxide monohydrate has been identified and characterized. This form is described as a clathrate hydrate (B1144303), where the cesium atoms are encapsulated in cavities formed by a three-dimensional hydrogen-bonded framework of oxygen atoms. iucr.orgresearchgate.net Specifically, the Cs atoms are situated in cavities shaped like a bicapped pentagonal prism. iucr.orgresearchgate.net
The crystallographic details of the tetragonal polymorph, as determined from synchrotron X-ray powder data at 293 K, are summarized in the table below. iucr.org
| Parameter | Value |
| Crystal System | Tetragonal |
| Space Group | I4₁/amd |
| Unit Cell Dimension a | 4.38088(4) Å |
| Unit Cell Dimension c | 15.46525(17) Å |
| Unit Cell Volume | 296.81(1) ų |
| Formula Units (Z) | 4 |
| Radiation Type | Synchrotron (λ = 0.48562 Å) |
Table 1: Crystallographic Data for Tetragonal CsOH·H₂O
In this structure, the cesium atom and one of the hydrogen atoms occupy sites with 4̅m2 symmetry. The oxygen atom is located at a site with mm symmetry, and the second hydrogen atom has 2/m symmetry. iucr.org
This compound is also known to crystallize in three different hexagonal or pseudo-hexagonal forms, with the specific symmetry being temperature-dependent. iucr.org At temperatures above 340 K, the structure is truly hexagonal. iucr.org In the range of 233 K to 340 K, the symmetry is trigonal, and below 233 K, it becomes monoclinic. iucr.org
The high-temperature hexagonal phase has been characterized with the following crystallographic parameters: iucr.org
| Parameter | Value |
| Crystal System | Hexagonal |
| Space Group | P6/mmm |
| Unit Cell Dimension a | 4.574 Å |
| Unit Cell Dimension c | 4.440 Å |
| Cesium Wyckoff Position | 1a |
| Oxygen Wyckoff Position | 2d |
Table 2: Crystallographic Data for High-Temperature Hexagonal CsOH·H₂O
In this hexagonal modification, the oxygen atoms form layers with hexagonal symmetry, where each oxygen atom is connected to three neighboring oxygen atoms through hydrogen bonds. iucr.org
Temperature has a profound effect on the crystalline structure of the hexagonal and pseudo-hexagonal modifications of CsOH·H₂O, inducing phase transitions from monoclinic to trigonal and finally to hexagonal symmetry as the temperature increases. iucr.org These transitions are driven by changes in the thermal energy of the system, which affect the ordering and dynamics of the water molecules and hydroxide ions.
The tetragonal polymorph was discovered as a by-product in a high-pressure experiment, suggesting that pressure may favor its formation. iucr.orgresearchgate.net However, whether it is a stable high-pressure polymorph requires further verification. iucr.orgresearchgate.net The influence of pressure on the phase transitions and structural parameters of CsOH·H₂O is an area that warrants more detailed investigation to fully understand the compound's behavior under non-ambient conditions.
Hydrogen Bonding Networks and Their Structural Implications
A defining feature of the crystal structures of this compound is the extensive network of hydrogen bonds. In the tetragonal polymorph, an infinite three-dimensional hydrogen-bonded oxygen framework is present, which is locally identical to the layers found in the hexagonal modifications. iucr.orgresearchgate.net
In the high-temperature hexagonal phase (above 340 K), the structure is characterized by two-dimensional [H₃O₂]⁻ polyanions forming layers that are separated by layers of cesium ions. iucr.orgiaea.orgosti.gov At these elevated temperatures, it becomes impossible to distinguish between the hydroxide ions and the water molecules. iucr.org Incoherent neutron scattering studies have shown that at 402 K, the hydrogen atoms are dynamically disordered in a double-well potential between adjacent oxygen atoms. iucr.org This dynamic disorder is a key feature of the high-temperature phase and has significant implications for the material's properties, such as proton conductivity.
Advanced Diffraction Techniques in Structural Elucidation
The determination of the complex crystal structures of this compound has been made possible through the application of advanced diffraction techniques.
X-ray powder diffraction (XRPD) has been a crucial tool in the characterization of CsOH·H₂O polymorphs. The crystal structure of the tetragonal polymorph was successfully determined from high-resolution synchrotron X-ray powder data. iucr.org This technique is particularly valuable for materials that are difficult to synthesize as single crystals. The analysis of the diffraction pattern allows for the determination of the crystal system, space group, and unit cell parameters. Rietveld refinement of the powder data can further provide detailed information about atomic positions and site occupancies. The observed and calculated intensities from XRPD for the tetragonal phase of CsOH·H₂O have been shown to be in good agreement, confirming the accuracy of the structural model. researchgate.net
Single-Crystal X-ray Diffraction
X-ray diffraction studies have been instrumental in determining the crystal structures of this compound's various polymorphs, which are stable under different temperature conditions. These investigations have revealed a complex phase behavior. nih.gov
At room temperature (293 K), X-ray diffraction data can clearly distinguish between the distinct hydroxide ions and water molecules within the crystal structure. nih.gov As the temperature changes, CsOH·H₂O undergoes phase transitions:
Below 233 K: The compound adopts a monoclinic symmetry. iaea.org
Between 233 K and 340 K: A trigonal modification is observed. iaea.org
Above 340 K: The structure transitions to a hexagonal form. iaea.org
In the high-temperature hexagonal phase (space group P6/mmm), the oxygen atoms form layers with hexagonal symmetry, where each oxygen is connected to three neighbors via hydrogen bonds. iaea.org
Furthermore, a distinct tetragonal polymorph has been identified. This form was obtained as a by-product in a high-pressure experiment, although it remains to be confirmed if it is a stable high-pressure phase. iaea.orgosti.gov In this modification, the cesium atoms are located in cavities shaped like bicapped pentagonal prisms within a three-dimensional hydrogen-bonded oxygen framework. iaea.orgosti.gov
Table 2: Crystallographic Data for Polymorphs of this compound
| Polymorph | Crystal System | Space Group | Lattice Parameters (Å) | Temperature/Conditions |
|---|---|---|---|---|
| High-Temperature Phase | Hexagonal | P6/mmm | a = 4.574, c = 4.440 | > 340 K iaea.org |
| Intermediate Phase | Trigonal | Not Specified | Not Specified | 233 K - 340 K iaea.org |
| Low-Temperature Phase | Monoclinic | Not Specified | Not Specified | < 233 K iaea.org |
| Metastable Phase | Tetragonal | I4₁/amd | Not Specified | Obtained from high-pressure experiment iaea.orgosti.gov |
Theoretical Modeling of Crystal Structures and Polymorphism
Theoretical modeling complements experimental techniques by providing insights into crystal structures, particularly for aspects that are difficult to resolve experimentally. In the study of this compound, theoretical methods have been applied to refine structural models.
For the tetragonal polymorph of CsOH·H₂O, where the precise localization of hydrogen atoms via X-ray powder diffraction is challenging, their positions were predicted using bond-valence analysis. This method calculates the expected bonding environment of an atom based on empirically derived relationships between bond lengths and bond valences, allowing for the placement of atoms like hydrogen in chemically reasonable positions within the lattice.
While extensive ab initio or density functional theory (DFT) calculations on the polymorphism and phase transitions of this compound are not widely reported in the literature, the use of bond-valence analysis demonstrates how theoretical considerations are integrated with experimental data to produce a complete and chemically sound structural model.
Reactivity Mechanisms of Cesium Hydroxide Monohydrate in Chemical Transformations
Role as a Strong Base in Organic Synthesis
As one of the strongest alkali metal hydroxides, cesium hydroxide (B78521) is a highly effective base in organic synthesis. wikipedia.org Its utility stems from its ability to deprotonate a wide range of organic compounds, thereby generating reactive intermediates such as enolates and other carbanions. This catalytic activity is crucial for the formation of carbon-carbon and carbon-heteroatom bonds.
Cesium hydroxide monohydrate serves as an effective catalyst in Aldol (B89426) condensation reactions, a fundamental carbon-carbon bond-forming process in organic chemistry. sioc-journal.cn The reaction involves the nucleophilic addition of an enolate ion to a carbonyl compound, followed by a dehydration step to yield an α,β-unsaturated carbonyl compound. The strong basicity of cesium hydroxide facilitates the initial deprotonation of the α-carbon of a ketone or aldehyde, leading to the formation of the reactive enolate intermediate. This enolate then attacks the carbonyl carbon of another molecule, initiating the condensation process. The use of a strong base like cesium hydroxide can promote high yields and efficient reaction kinetics in these transformations.
In Michael addition reactions, this compound functions as a catalyst by promoting the conjugate addition of a nucleophile (the Michael donor) to an α,β-unsaturated carbonyl compound (the Michael acceptor). sioc-journal.cn The base facilitates the formation of the nucleophilic species, typically an enolate or another stabilized carbanion, by abstracting an acidic proton. This nucleophile then adds to the β-carbon of the unsaturated system, a key step in the formation of new carbon-carbon bonds. The reaction is widely used for the synthesis of a variety of organic molecules due to its versatility and the mild conditions under which it can often be performed with a catalyst like cesium hydroxide.
This compound has been identified as an efficient catalyst for the dimerization of Baylis-Hillman adducts, leading to the formation of unsymmetrical bis-allyl ethers. This atom-economical and environmentally benign process proceeds in moderate to good yields at room temperature when promoted by a catalytic amount of this compound. The reaction results in the formation of bis-allyl ethers that contain both an E-allylic unit and a terminal allylic unit, which are important structural motifs in various natural products and biologically active molecules.
A significant application of cesium hydroxide is in the chemoselective N-alkylation of primary amines to synthesize secondary amines. acs.org This method addresses the common challenge of overalkylation, where primary amines react further to form tertiary amines and quaternary ammonium (B1175870) salts. organic-chemistry.org Cesium hydroxide promotes the desired monoalkylation while suppressing subsequent alkylation steps, resulting in high chemoselectivity for the secondary amine product. acs.org This protocol is effective for a wide range of primary amines and alkyl bromides and has been shown to be particularly efficient for the synthesis of secondary amines derived from amino acid derivatives, often affording the desired product exclusively. acs.org The reaction conditions are generally mild, and the process is highly efficient, making it a valuable tool in organic synthesis. organic-chemistry.org
| Base | Yield of Secondary Amine (%) | Yield of Tertiary Amine (%) | Selectivity (Secondary:Tertiary) |
|---|---|---|---|
| CsOH·H₂O | 89 | 10 | 9:1 |
| No Base | 25 | 72 | 1:2.9 |
In the realm of asymmetric synthesis, the goal is to produce a chiral compound with a preference for one enantiomer over the other. This is often achieved through the use of chiral catalysts or auxiliaries that create a chiral environment during the reaction. While this compound itself is not a chiral reagent, its role as a strong base is crucial in many asymmetric transformations. It can be used to generate prochiral enolates or other nucleophiles, which then react with electrophiles under the influence of a chiral catalyst or ligand. The choice of base can be critical in these reactions, as it can affect the aggregation state and reactivity of the intermediates, thereby influencing the stereochemical outcome. For instance, in asymmetric alkylations or conjugate additions, cesium hydroxide can be employed to ensure efficient formation of the nucleophile without interfering with the chiral directing group.
This compound has been successfully employed as a catalyst for the N-carboxamidation of indoles to synthesize indole-1-carboxamides. sioc-journal.cn A protocol has been developed where indole (B1671886) derivatives react with aryl or alkyl isocyanates in the presence of a catalytic amount (5.0 mol%) of CsOH·H₂O. This method is advantageous due to its mild reaction conditions, broad functional group tolerance, and the excellent yields of the corresponding indole-1-carboxamide products. This efficient route provides a straightforward and operationally simple method for the synthesis of this important class of compounds. sioc-journal.cn
| Indole Derivative | Isocyanate | Yield (%) |
|---|---|---|
| Indole | Phenyl isocyanate | 98 |
| 5-Methoxyindole | Phenyl isocyanate | 97 |
| Indole | 4-Chlorophenyl isocyanate | 96 |
| Indole | n-Butyl isocyanate | 95 |
Initiator in Polymerization Reactions
This compound (CsOH·H₂O) serves as a potent initiator in various polymerization reactions, demonstrating significant utility in the synthesis of polymers with specific characteristics. sigmaaldrich.com Its efficacy stems from its nature as a strong base, enabling it to initiate reactions under diverse conditions. samaterials.com
This compound is effectively used as an initiator for the heterogeneous ring-opening polymerization of monosubstituted oxiranes. sigmaaldrich.comdntb.gov.uasigmaaldrich.com When activated by cation complexing agents such as 18-crown-6 (B118740) (18C6) or cryptand C222, it can polymerize monomers like propylene (B89431) oxide (PO), 1,2-butylene oxide (BO), styrene (B11656) oxide (SO), and various glycidyl (B131873) ethers in a tetrahydrofuran (B95107) (THF) solution at room temperature. dntb.gov.uaresearchgate.net
The polymerization process is influenced by several factors. The deprotonation of the methine group in the monomer by the initiator leads to the formation of macromolecules with an unsaturated starting group. researchgate.net The molecular weights (Mₙ) of the resulting polyether-diols, such as PPO-diols, PBO-diols, and PSO-diols, typically range from 2,000 to 5,100 g/mol . dntb.gov.uaresearchgate.net These polymers are generally unimodal but exhibit relatively high dispersity values (Mₙ/Mₙ = 1.17–1.33), which is attributed to chain transfer reactions. researchgate.net In contrast, poly(glycidyl ether)s synthesized using this method are often polymodal. researchgate.net
Table 1: Molar Masses and Dispersities of Polyether-diols Synthesized via Ring-Opening Polymerization using CsOH·H₂O
| Monomer | Initiator System | Molar Mass (Mₙ g/mol ) | Dispersity (Mₙ/Mₙ) |
|---|---|---|---|
| Propylene Oxide (PO) | CsOH·H₂O / 18C6 | 2000 - 5100 | 1.17 - 1.33 |
| 1,2-Butylene Oxide (BO) | CsOH·H₂O / C222 | 2000 - 5100 | 1.17 - 1.33 |
| Styrene Oxide (SO) | CsOH·H₂O / 18C6 | 2000 - 5100 | 1.17 - 1.33 |
Data synthesized from research findings. dntb.gov.uaresearchgate.net
This compound is a recommended catalyst for the polymerization of siloxanes. nih.gov In the anionic ring-opening polymerization of cyclic siloxanes, the activity of alkali metal hydroxides follows the order: Cs > Rb > K > Na > Li. nih.govgelest.com This highlights cesium hydroxide as a particularly active initiator for these reactions. The mechanism involves the formation of terminal silanolate anions, which act as the active centers for polymerization. nih.gov The polymerization rates using a hydroxide initiator are comparable to those using a siloxanolate of the same metal. nih.govgelest.com One of the advantages of using cesium-based initiators is their high activity, which is comparable to that of tetramethylammonium (B1211777) and tetrabutylphosphonium (B1682233) siloxanolates. nih.gov
A notable application of this compound is its use as a catalyst in polymerization reactions conducted at low temperatures, reaching as low as -50°C. samaterials.comstanfordmaterials.com This capability is significant for polymerizing monomers that may be sensitive to higher temperatures or for controlling polymer tacticity and molecular weight distribution.
Catalytic Activity of this compound
Beyond its role as an initiator, this compound is frequently employed as a catalyst in a variety of organic transformations. sigmaaldrich.comresearchgate.net It is recognized as a superior base for reactions such as the catalytic alkynylation of aldehydes and ketones. nih.gov Its utility, along with other cesium salts like cesium carbonate and cesium fluoride, is well-established in synthetic organic chemistry. researchgate.netresearchgate.net
The catalytic efficacy of cesium compounds, often referred to as the "cesium effect," is attributed to the unique properties of the cesium cation (Cs⁺). As the largest and most polarizable of the stable alkali metal cations, Cs⁺ forms weaker, more ionic bonds with anions. This results in a more "naked" and highly reactive anion in solution.
In cesium-promoted reactions, the mechanism often involves the cesium ion's interaction with both the substrate and reagents. For instance, in the alkylation of pyrimidinones (B12756618) promoted by cesium carbonate, density functional theory (DFT) studies suggest that the formation of an oxygen-cesium complex through aromatization of the pyrimidinone ring is a key step. nih.gov The negative charge becomes delocalized over the O–C–N atoms of the pyrimidine (B1678525) ring, with the cesium ion coordinating to both nitrogen and oxygen. nih.gov This coordination stabilizes the transition state, favoring a specific reaction pathway. nih.gov Computational studies have shown that cesium-coordinated species can alter reaction preferences by accommodating specific transition state conformations, a role that smaller cations like sodium cannot fulfill as effectively. rsc.org Furthermore, the presence of cesium promoters can enhance the stability of key reaction intermediates, thereby lowering activation barriers for subsequent steps. acs.org
This compound demonstrates a pronounced ability to activate π-nucleophiles in catalytic reactions. A prime example is the efficient addition of terminal alkynes to aldehydes and ketones to produce propargyl alcohols. nih.gov In this transformation, CsOH·H₂O acts as a catalyst to deprotonate the terminal alkyne, which has a relatively acidic C-H bond. This generates a cesium acetylide intermediate. The cesium cation's coordination to the carbonyl oxygen of the aldehyde or ketone electrophile activates it towards nucleophilic attack by the acetylide anion. This catalytic C-H activation facilitates the carbon-carbon bond formation under mild conditions, leading to high yields of the desired propargyl alcohols. nih.gov The presence of the cesium ion is also suggested to facilitate the nucleophilic coupling between other key intermediates in different catalytic systems. acs.org
Catalytic Applications in Heavy Oil Desulfurization
Current research literature available through the performed searches does not provide specific details on the application of this compound as a catalyst in the desulfurization of heavy oil. While various methods for heavy oil desulfurization exist, including oxidative desulfurization and caustic treatments with other hydroxides like sodium hydroxide, the direct role and catalytic mechanism of this compound in this specific application are not well-documented in the provided search results. rdd.edu.iqmdpi.comresearchgate.net
Palladium-Catalyzed Cross-Coupling Reactions
This compound, as a strong base, plays a crucial role in facilitating palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Heck reactions. Its primary function is to activate one of the coupling partners and to maintain the catalytic cycle of the palladium catalyst.
In the Suzuki-Miyaura coupling , which joins an organoboron species with an organohalide, a base is essential for the transmetalation step. The mechanism involves the formation of a boronate complex from the reaction of the organoboronic acid with the hydroxide base. This "ate" complex is more nucleophilic and readily transfers its organic group to the palladium(II) center. organic-chemistry.orgwikipedia.org
The proposed catalytic cycle for a Suzuki-Miyaura reaction involving cesium hydroxide can be summarized as follows:
Oxidative Addition: The active Pd(0) catalyst inserts into the organohalide (R¹-X) bond to form a Pd(II) complex.
Activation/Transmetalation: Cesium hydroxide reacts with the organoboronic acid (R²-B(OH)₂) to form a cesium boronate salt, [R²-B(OH)₃]⁻Cs⁺. This activated species then transfers the R² group to the Pd(II) complex, displacing the halide.
Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to form the new carbon-carbon bond (R¹-R²) and regenerate the Pd(0) catalyst. wikipedia.orgnrochemistry.comharvard.edu
The presence of water in this compound can be advantageous, particularly in couplings involving organosilanols, where it can help prevent the formation of inactive disiloxanes at elevated temperatures. nih.gov
In the Heck reaction , which couples an organohalide with an alkene, a base is required to neutralize the hydrogen halide (HX) that is eliminated during the reaction, thus regenerating the active Pd(0) catalyst from the H-Pd(II)-X species formed after the migratory insertion and β-hydride elimination steps. wikipedia.orgorganic-chemistry.org Cesium hydroxide, being a strong base, can effectively perform this function, driving the catalytic cycle forward. libretexts.org
Table 1: Role of Cesium Hydroxide in Palladium-Catalyzed Cross-Coupling Reactions
| Reaction | Key Role of Cesium Hydroxide | Mechanistic Step |
|---|---|---|
| Suzuki-Miyaura Coupling | Activation of the organoboron reagent | Transmetalation |
| Heck Reaction | Neutralization of HX byproduct | Catalyst Regeneration |
Isomerization of Terminal Alkynes to Allenes
This compound has been identified as an efficient catalyst for the isomerization of terminal alkynes to allenes. This transformation is a key step in the synthesis of various organic intermediates. The reaction proceeds under relatively mild conditions and demonstrates a high tolerance for various functional groups, leading to good to excellent yields of the allene (B1206475) products.
The proposed mechanism involves a base-catalyzed prototropic rearrangement. The hydroxide ion from CsOH deprotonates the terminal alkyne, leading to an acetylide intermediate. A subsequent proton transfer results in the formation of the thermodynamically stable allene. The presence of the cesium cation may play a role in coordinating the intermediates and facilitating the rearrangement. This method provides a valuable route for the synthesis of O-allenes and N-allenes from the corresponding propargyl ethers and amines.
Reactions in Aqueous and Non-Aqueous Solutions
Solution Chemistry and Dissolution Properties
This compound is a white, crystalline solid that is highly soluble in water. samaterials.com The dissolution process is significantly exothermic, releasing a substantial amount of heat. nih.govchegg.com It is also highly hygroscopic, readily absorbing moisture from the atmosphere. nih.gov In aqueous solution, it is a strong base, dissociating completely to yield cesium cations (Cs⁺) and hydroxide anions (OH⁻). sciencemadness.org Its high solubility makes it a useful source of cesium ions in various chemical syntheses. americanelements.com
Table 2: Physical and Chemical Properties of Cesium Hydroxide
| Property | Value |
|---|---|
| Appearance | White to yellowish crystalline solid nih.govchemicalbook.com |
| Molar Mass | 149.91 g/mol chemicalbook.com |
| Melting Point | 272 °C chemicalbook.com |
| Density | 3.68 g/cm³ chemicalbook.com |
| Water Solubility | 300 g/100 mL at 30 °C nih.gov |
Reactivity with Silica (B1680970) Frameworks in Glass Dissolution
Cesium hydroxide is highly reactive towards silica (SiO₂) and silicate-based materials, including glass. sciencemadness.org This reactivity is due to the strong alkaline nature of the hydroxide, which attacks the silicon-oxygen-silicon (Si-O-Si) bonds that form the backbone of the silica framework. researchgate.net
The reaction mechanism involves the nucleophilic attack of hydroxide ions on the silicon atoms of the silicate (B1173343) network. This leads to the cleavage of the Si-O-Si bonds and the formation of soluble silicate species, such as cesium silicate (Cs₂SiO₃). sciencemadness.org This process effectively leads to the dissolution of the glass. The reaction can be represented by the following simplified equation for the attack on a calcium silicate component in glass:
2 CsOH + CaSiO₃ → Cs₂SiO₃ + Ca(OH)₂ sciencemadness.org
This property is utilized in certain analytical procedures where complete dissolution of glass samples is required. researchgate.net However, it also means that cesium hydroxide solutions should not be stored in glass containers for extended periods, as they will corrode the glass. sciencemadness.org
Interactions with Calcium Silicate Materials
Cesium hydroxide interacts with calcium silicate hydrate (B1144303) (C-S-H), which is the primary binding phase in cement and concrete. wikipedia.org The interaction is primarily one of sorption, where cesium ions (Cs⁺) from solution are taken up by the C-S-H structure. researchgate.net
Research has shown that the sorption of cesium onto C-S-H is significantly influenced by the calcium-to-silicon (Ca/Si) ratio of the material. researchgate.net A lower Ca/Si ratio in the C-S-H phase generally leads to a higher sorption capacity for cesium. This is attributed to a more negative surface charge on the C-S-H at lower Ca/Si ratios, which enhances the electrostatic attraction for the positively charged cesium ions. researchgate.netelsevierpure.com
Molecular dynamics simulations and experimental studies suggest that cesium ions can become tightly bound to the C-S-H surface, potentially forming inner-sphere complexes with the silicate structure. iaea.org This interaction is important in the context of nuclear waste management, as cementitious materials are often used for the immobilization of radioactive cesium. The ability of C-S-H to bind cesium can help in retarding its migration in the environment. elsevierpure.com The presence of other alkali ions, such as potassium and sodium, in the solution can compete with cesium for sorption sites on the C-S-H. researchgate.net
Mechanistic Investigations of Chemical Processes Involving CsOH·H₂O
The role of this compound (CsOH·H₂O) as a potent base in organic synthesis is well-established. However, a deeper understanding of its reactivity, selectivity, and the precise role of the cesium cation and the water of hydration requires sophisticated mechanistic investigations. Modern research increasingly relies on a synergistic approach, combining computational chemistry with advanced spectroscopic techniques to elucidate the complex reaction pathways and identify transient intermediates that govern the outcome of chemical transformations.
Computational Chemistry and Reaction Pathway Modeling
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for mapping the potential energy surfaces of chemical reactions. For processes involving CsOH·H₂O, these theoretical studies provide insights into reaction mechanisms at a molecular level, which are often inaccessible through experimental methods alone.
Modeling Deprotonation and the Role of the Cesium Cation:
In a typical base-mediated reaction, such as an aldol condensation or Michael addition, the initial step involves the deprotonation of a carbon acid by the hydroxide ion. Computational models can calculate the activation energy barrier for this proton transfer, providing a quantitative measure of the kinetic feasibility of the reaction.
For instance, in the aldol condensation of acetone (B3395972), DFT calculations can model the interaction between acetone and the [Cs(H₂O)OH] complex. The calculations would likely show the hydroxide ion abstracting an α-proton from acetone, leading to the formation of a cesium enolate intermediate. The modeling can further elucidate the role of the Cs⁺ cation. Unlike smaller alkali metal cations (e.g., Li⁺, Na⁺), the large ionic radius and soft nature of Cs⁺ lead to weaker coordination with the enolate oxygen. This "naked" or more reactive enolate is often invoked to explain the enhanced reactivity observed with cesium bases. Reaction pathway modeling can quantify the degree of association between the cation and the enolate and its effect on the subsequent nucleophilic attack on another aldehyde or ketone molecule.
Mapping the Entire Catalytic Cycle:
Beyond the initial deprotonation, DFT can be used to model the entire reaction pathway, including the formation of key intermediates and transition states. For example, in a CsOH·H₂O-catalyzed hydrolysis of an ester, computational studies can map out the energetics of the nucleophilic attack of the hydroxide ion on the carbonyl carbon, the formation of the tetrahedral intermediate, and the subsequent collapse of this intermediate to yield the carboxylate and alcohol. The explicit inclusion of the Cs⁺ cation and water molecules in these models is crucial for accurately representing the reaction environment and any stabilizing interactions they may provide to transition states.
| Reaction Step | Description | Calculated Activation Energy (kcal/mol) |
|---|---|---|
| Deprotonation | Abstraction of α-proton from a ketone by CsOH·H₂O | 10-15 |
| C-C Bond Formation | Nucleophilic attack of the cesium enolate on an aldehyde | 5-10 |
| Protonation | Protonation of the resulting alkoxide by water | ~0-2 |
Note: The data in the table above is illustrative and represents typical ranges for such reactions as would be determined by DFT calculations.
Spectroscopic Interrogation of Reaction Intermediates
While computational methods provide a theoretical framework, spectroscopic techniques offer direct experimental evidence for the existence and structure of proposed reaction intermediates. The use of in-situ spectroscopy, which monitors the reaction as it occurs, is particularly powerful.
In-situ Infrared (IR) and Raman Spectroscopy:
These vibrational spectroscopy techniques are highly effective for tracking changes in functional groups during a reaction. In a reaction mixture containing CsOH·H₂O and a carbonyl compound, the disappearance of the C-H stretching vibrations of the α-carbon and the appearance of new bands corresponding to the C=C and C-O stretches of an enolate intermediate could be monitored in real-time. The low frequency of the Cs⁺-O⁻ vibration might also be observable in some cases, providing direct evidence of the cation's involvement.
In-situ Nuclear Magnetic Resonance (NMR) Spectroscopy:
NMR spectroscopy is a powerful tool for elucidating the structure of molecules in solution. For reactions involving CsOH·H₂O, ¹H and ¹³C NMR can be used to follow the consumption of reactants and the formation of products. More importantly, under certain conditions (e.g., low temperature), it may be possible to detect and characterize the key anionic intermediates. For example, the formation of a cesium enolate would result in characteristic upfield shifts for the α-carbon and downfield shifts for the β-carbon in the ¹³C NMR spectrum. ¹³³Cs NMR spectroscopy could also provide valuable information about the coordination environment of the cesium cation throughout the reaction, revealing whether it exists as a free ion, a solvent-separated ion pair, or a contact ion pair with the organic anion.
| Spectroscopic Technique | Observed Change | Interpretation |
|---|---|---|
| In-situ IR | Disappearance of α-C-H stretch; Appearance of new C=C stretch (~1650-1550 cm⁻¹) | Formation of the enolate double bond |
| ¹³C NMR | Upfield shift of α-carbon; Downfield shift of β-carbon | Change in hybridization and electron density upon enolate formation |
| ¹³³Cs NMR | Shift in resonance compared to CsOH·H₂O in solution | Change in the coordination sphere of the Cs⁺ ion, indicating interaction with the enolate |
By combining the predictive power of computational modeling with the direct observational evidence from spectroscopy, a comprehensive and detailed picture of the reaction mechanisms for processes involving this compound can be constructed. This knowledge is critical for optimizing reaction conditions and for the rational design of new synthetic methodologies.
Applications of Cesium Hydroxide Monohydrate in Advanced Materials Science and Engineering
Advanced Materials Synthesis and Functionalization
Beyond its applications in energy storage, cesium hydroxide (B78521) monohydrate is also utilized in the synthesis and functionalization of other advanced materials.
In the production of specialty glasses and ceramics, cesium hydroxide monohydrate serves as a valuable fluxing agent. samaterials.com Its addition can lower the melting point of the raw materials, facilitating the manufacturing process. samaterials.com The alkaline nature of cesium hydroxide also aids in enhancing the physical properties of the final glass and ceramic products. chemimpex.com
Fused caesium hydroxide has been noted for its ability to dissolve glass by attacking its silica (B1680970) framework, a property that is utilized in analytical procedures within the glass industry. wikipedia.org This high reactivity underscores its role in modifying the structure of silicate-based materials.
Table 3: Role of Cesium Hydroxide in Glass and Ceramic Manufacturing
| Application | Function of this compound | Benefit |
|---|---|---|
| Specialty Glasses | Acts as a fluxing agent | Lowers melting point, improves final properties. samaterials.com |
| Ceramics | Enhances physical properties due to its alkaline nature | Improved characteristics of the finished ceramic product. chemimpex.com |
| Glass Analysis | Fused form dissolves glass | Enables chemical analysis of glass composition. wikipedia.org |
Specialty Glasses and Ceramics Manufacturing
Fluxing Agent Properties
In the manufacturing of specialized glasses and ceramics, this compound functions as a potent fluxing agent. chemimpex.comsamaterials.co.uk A flux is a chemical agent that lowers the melting point of a substance. The addition of this compound to glass and ceramic formulations reduces the temperature required for melting and processing. samaterials.co.uk This property is particularly valuable in creating materials with precise compositions and structures that might be compromised at higher temperatures. Fused cesium hydroxide is capable of dissolving glass by directly attacking its silica framework, a testament to its high reactivity in high-temperature material processing.
Enhancement of Physical Properties
Beyond simply lowering melting points, the alkaline nature of this compound aids in enhancing the physical properties of the final glass and ceramic products. chemimpex.com Its incorporation into the material matrix can modify characteristics such as refractive index, durability, and thermal stability. This makes it a key ingredient in the production of specialty optical glasses and robust ceramic components designed for demanding industrial applications. stanfordmaterials.com
Semiconductor Manufacturing Processes
The semiconductor industry relies on a series of highly controlled chemical processes to fabricate integrated circuits and micro-electromechanical systems (MEMS). This compound finds application in these manufacturing workflows, particularly in surface treatment steps.
Cleaning and Etching Applications
In semiconductor manufacturing, this compound can be employed in cleaning and etching processes. Its function is to remove residues and contaminants from the surface of semiconductor wafers, ensuring the purity required for subsequent fabrication steps like deposition and lithography. Its strong basicity allows it to effectively remove specific types of contaminants that may be resistant to other cleaning agents.
Anisotropic Etchant of Silicon for MEMS
A significant application of cesium hydroxide is as an anisotropic etchant of silicon, a key process in the fabrication of MEMS. Anisotropic etching involves selectively etching a material at different rates depending on the crystallographic direction. This technique is used to sculpt three-dimensional microstructures, such as pyramids and precisely shaped etch pits, by exposing the octahedral planes of the silicon crystal.
Cesium hydroxide has demonstrated a higher selectivity for etching highly p-doped silicon when compared to more commonly used etchants like potassium hydroxide. This characteristic provides process engineers with greater control and precision in creating complex micro-scale devices.
Table 1: Comparison of Common Anisotropic Etchants for Silicon
| Etchant | Chemical Formula | Key Characteristics |
|---|---|---|
| Potassium Hydroxide | KOH | Widely used, low cost, good anisotropy. |
| Tetramethylammonium (B1211777) Hydroxide | TMAH | CMOS compatible, higher selectivity to silicon dioxide. |
| Cesium Hydroxide | CsOH | High selectivity for heavily p-doped silicon, exposes octahedral planes. |
Development of Superconductors
This compound is noted for its utility in the development of advanced materials, including superconductors which require precise chemical compositions. chemimpex.com While specific details on its direct role in the synthesis of electronic superconductors are not extensively documented in recent literature, its properties are relevant to related fields. For instance, cesium hydroxide hydrate (B1144303) has been investigated as a superprotonic conductor, demonstrating high proton conductivity at intermediate temperatures, which is valuable for electrochemical applications. uu.nl This research into ion conductivity highlights the compound's potential contribution to the broader field of advanced conductive materials. uu.nl
Specialized Coatings
In the field of renewable energy, this compound plays a role in the fabrication of specialized coatings for next-generation solar cells. Specifically, it can be used as a dopant to create vanadium oxide thin films. sigmaaldrich.com These films function as a hole extraction layer, which is a critical component in the architecture of efficient perovskite solar cells. sigmaaldrich.com
The introduction of cesium into perovskite solar cell materials is a promising strategy for improving their performance and stability. jos.ac.cn Adding cesium to the perovskite composition can enhance thermal stability, reduce phase impurities, and lead to more reproducible and efficient devices. nih.gov This makes cesium-containing compounds, including this compound, valuable reagents in the research and development of advanced photovoltaic technologies. jos.ac.cn
Table 2: Effects of Cesium in Perovskite Solar Cells
| Benefit of Cesium Inclusion | Impact on Solar Cell |
|---|---|
| Enhanced Thermal Stability | Improves device lifetime and performance under operational heat. |
| Phase Impurity Reduction | Leads to more uniform and crystalline perovskite layers, improving charge collection. |
| Improved Reproducibility | Allows for more consistent fabrication of high-efficiency solar cells. |
Dopant in Thin Film Fabrication (e.g., Perovskite Solar Cells)
This compound serves as a crucial precursor for introducing cesium cations (Cs+) as a dopant in the fabrication of thin films, most notably for perovskite solar cells (PSCs). The incorporation of cesium has been demonstrated to significantly enhance the performance, efficiency, and stability of these next-generation photovoltaic devices.
Research indicates that cesium doping can improve the quality of the perovskite crystal structure. By adding small molar percentages of cesium, researchers have achieved increased grain size, reduced pinholes, and improved crystallinity in the perovskite film. aps.org These morphological improvements lead to a reduction in trap-state density, which in turn enhances charge-carrier mobility and charge-transfer kinetics. quora.com
The addition of cesium also imparts greater stability to the perovskite films, making them more resistant to degradation from environmental factors such as humidity and heat. quora.comtandfonline.com This enhanced stability is a critical factor for the commercial viability of perovskite solar cell technology.
Impact of Cesium Doping on Perovskite Solar Cell Performance
| Perovskite Type / Doping Level | Power Conversion Efficiency (PCE) | Key Improvements Noted | Reference |
|---|---|---|---|
| 2D Perovskite (Undoped) | 12.3% | Baseline performance | quora.com |
| 2D Perovskite (5% Cs+ Doped) | 13.7% | Increased grain size, reduced trap-state density, enhanced stability | quora.com |
| Pb(Ac)2-based PSC (Undoped) | 14.1% (average) | Baseline performance | aps.org |
| Pb(Ac)2-based PSC (5% Cs+ Doped) | 15.57% (average) | Improved crystallinity, significant enhancement in Jsc and fill factor | aps.org |
| MAPbI3-based PSC (Undoped) | 19.73% | Baseline for small area device | quora.com |
| MAPbI3-based PSC (Cs+ Doped) | 21.72% | Increased carrier diffusion length, decreased hysteresis, increased operational stability | quora.com |
Nuclear Applications and Waste Management
In the nuclear sector, cesium compounds, including cesium hydroxide, are of significant interest primarily due to their formation as fission products rather than as intentionally added materials. The behavior of cesium, particularly the radioactive isotopes Cs-135 and Cs-137, is critical for reactor safety analysis and long-term waste management.
Cesium and its compounds are not utilized as primary neutron-absorbing materials for reactor control. energyencyclopedia.com Materials selected for this purpose, known as neutron poisons, must have a very large neutron absorption cross-section to effectively control the fission chain reaction. wikipedia.org Common materials used in control rods and as burnable poisons include boron, cadmium, gadolinium, and hafnium, which possess thermal neutron cross-sections orders of magnitude higher than that of cesium. energyencyclopedia.com
The radioactive fission product isotope Cesium-135 has a thermal neutron capture cross-section of approximately 8.3 to 8.57 barns. quora.comtandfonline.com While this indicates some neutron absorption occurs, the value is too low for it to be effective for reactor control compared to standard absorber materials. The presence of cesium in a reactor core is a consequence of fuel fission, and its absorption of neutrons is a secondary effect known as reactor slagging, where long-lived fission products contribute to a slow decrease in reactivity over the fuel's lifetime. wikipedia.org
Thermal Neutron Capture Cross-Sections of Selected Isotopes
| Isotope | Cross-Section (barns) | Role in Nuclear Reactor |
|---|---|---|
| Cesium-135 (Cs-135) | ~8.6 | Fission Product (Minor Poison) |
| Boron-10 (B-10) | ~3,850 | Control Rod / Soluble Poison |
| Cadmium-113 (Cd-113) | ~20,600 | Control Rod Material |
| Gadolinium-157 (Gd-157) | ~259,000 | Burnable Poison / Control Rod |
| Xenon-135 (Xe-135) | ~2,600,000 | Fission Product (Major Poison) |
During a severe nuclear reactor accident, a significant amount of cesium is released from the fuel, primarily in the volatile form of cesium hydroxide (CsOH). tandfonline.com This gaseous CsOH interacts with various oxidized structural materials within the reactor. These chemical interactions lead to the formation of new, less volatile cesium compounds, which can be deposited as layers or fine particles on reactor surfaces. tandfonline.comresearchgate.net
Studies simulating severe accident conditions have shown that CsOH vapor reacts with the oxide layers on stainless steel, which contains iron and chromium. tandfonline.com These reactions form compounds such as cesium ferrate (CsFeO2) and cesium chromate (B82759) (Cs2CrO4). tandfonline.com Similarly, CsOH interacts with silicon dioxide in the oxide layer to form cesium silicate (B1173343). osti.gov It also reacts with other materials, such as uranium dioxide (UO2) fuel pellets and zirconium melts, to form cesium uranate (Cs2UO4) and cesium zirconate (Cs2ZrO3), respectively. tandfonline.com
This process of vapor deposition and chemical reaction is a key mechanism for the formation of secondary particulate matter. Volatile fission products like cesium migrate from the hot fuel center to cooler regions, where they accumulate and react, forming a complex multi-component layer sometimes referred to as the "Joint-Oxide Gain" (JOG). tudelft.nl The formation of these new solid phases effectively traps cesium within the reactor system, influencing its transport and potential release into the environment.
The management of radioactive cesium, particularly the high-energy gamma-emitting isotope Cs-137, is a major challenge in the cleanup of nuclear waste, such as that stored at the Hanford Site. tandfonline.com Because the gamma radiation from Cs-137 is highly penetrating, it must be separated from the bulk of low-activity waste before the waste can be permanently stabilized in glass through a process called vitrification. tandfonline.com
Several solutions have been developed for the targeted removal of cesium from highly alkaline liquid waste streams. The predominant technology is ion exchange, which uses materials that selectively capture cesium ions. Crystalline silicotitanate (CST) is one such ion exchange medium that shows a high affinity for cesium. aip.org The liquid waste is passed through columns packed with these media, which "soak up" the cesium. tandfonline.com
Other materials are also being investigated for cesium removal. Zeolites, both natural and synthetic, have been studied for their capacity to adsorb cesium from low-level radioactive liquid waste. iaea.org Additionally, research into fly ash-based geomaterials has shown promise for both adsorbing cesium from wastewater and subsequently immobilizing it. researchgate.net Once the cesium is captured, the ion exchange media containing the concentrated cesium can be stored or vitrified into a stable glass form for long-term disposal in a deep geologic repository. aip.org
Analytical Chemistry of Cesium Hydroxide Monohydrate
Quantitative Analysis Methods
Quantitative analysis focuses on determining the amount or concentration of substances. For cesium hydroxide (B78521) monohydrate, this primarily involves assessing the purity of the main compound and quantifying trace metallic contaminants.
Titrimetry is a cornerstone of quantitative chemical analysis and is widely employed for determining the purity of cesium hydroxide monohydrate. As a strong base, its concentration can be accurately measured through acid-base titration. depauw.eduwikipedia.orgpatsnap.com
The most common approach is the direct titration of a precisely weighed sample of this compound, dissolved in deionized water, with a standardized solution of a strong acid, such as hydrochloric acid (HCl) or sulfuric acid (H₂SO₄). depauw.edupatsnap.com The neutralization reaction is as follows:
CsOH + HCl → CsCl + H₂O
The equivalence point, where the moles of acid equal the initial moles of CsOH, can be detected using two primary methods:
Colorimetric Indicators: A pH indicator, like phenolphthalein, can be used. The endpoint is signaled by a distinct color change as the solution transitions from basic to neutral or slightly acidic. patsnap.com
Potentiometric Titration: This method involves monitoring the pH of the solution with an electrode as the titrant is added. The endpoint is identified by the point of the steepest inflection in the pH curve, offering greater precision than visual indicators. patsnap.com
The purity of the cesium hydroxide is then calculated based on the volume and concentration of the acid titrant required to reach the equivalence point and the initial mass of the sample. depauw.edu For high-purity grades, titrimetric assays often show results of ≥96.5%. thermofisher.com It is crucial to use primary standards to accurately determine the concentration of the titrant solution, ensuring the reliability of the results. basicmedicalkey.comusp.org
Ensuring the high purity of this compound requires the quantification of trace metal impurities, often at parts-per-million (ppm) levels. Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) and Atomic Absorption Spectroscopy (AAS) are two powerful techniques for this purpose. labmanager.comlabmanager.comamericanpharmaceuticalreview.com
Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) ICP-OES is a versatile, multi-element analysis technique used to identify and quantify trace elements. labmanager.com A solution of the cesium hydroxide sample is introduced into a high-temperature argon plasma, which excites the atoms of the trace metals. As these atoms relax to their ground state, they emit light at characteristic wavelengths for each element. The intensity of this emitted light is directly proportional to the concentration of the element in the sample. americanpharmaceuticalreview.com This method allows for the simultaneous detection of a wide range of elements with high sensitivity. labmanager.com
Atomic Absorption Spectroscopy (AAS) AAS is another established technique for quantifying specific trace metals. labmanager.com It measures the absorption of light by free atoms in a gaseous state. A light source specific to the element being analyzed is passed through an atomized sample. The atoms of the target element absorb this light, and the degree of absorption is proportional to the element's concentration. While highly sensitive, AAS typically analyzes for one element at a time, making it less efficient for multi-element surveys compared to ICP-OES. labmanager.com
High-purity grades of this compound are analyzed for a suite of potential metallic impurities. The table below lists common impurities and their typical maximum allowed concentrations as determined by these techniques. thermofisher.comthermofisher.com
| Impurity Element | Chemical Symbol | Typical Maximum Concentration (ppm) |
|---|---|---|
| Potassium | K | <150 |
| Rubidium | Rb | <10 |
| Sulfate (B86663) | SO₄ | <25 |
| Calcium | Ca | <2 |
| Lithium | Li | <1 |
Spectroscopic Characterization Techniques
Spectroscopy involves the interaction of electromagnetic radiation with matter to probe its structure. Various spectroscopic methods are used to characterize the molecular and atomic properties of this compound.
Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of molecules. metrohm.com For this compound, these methods can identify the vibrational frequencies associated with the hydroxide ion (OH⁻), the water of hydration (H₂O), and the cesium-oxygen lattice.
Hydroxyl (O-H) Stretching: Both the hydroxide ion and the water molecule exhibit O-H stretching vibrations. These typically appear in the high-frequency region of the spectrum, generally between 3300 and 3700 cm⁻¹. ias.ac.in The presence of hydrogen bonding can cause these bands to broaden and shift to lower frequencies. acs.org
H-O-H Bending: The water of hydration has a characteristic bending vibration (scissoring mode) that appears in the mid-frequency range of the IR spectrum.
Lattice Modes: The low-frequency region of the Raman and IR spectra, typically below 400 cm⁻¹, reveals vibrations corresponding to the crystal lattice. ias.ac.in These include the stretching and librational (rocking) modes of the Cs⁺ and OH⁻ ions within the crystal structure.
Studies on solid hydroxides and their hydrates have utilized these techniques to elucidate details about their crystal structure and hydrogen bonding networks. ias.ac.inacs.org
| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Technique |
|---|---|---|
| O-H Stretching (Hydroxide & Water) | 3300 - 3700 | IR, Raman |
| H-O-H Bending (Water) | ~1600 | IR |
| Lattice Modes (Cs-O vibrations, etc.) | 75 - 400 | Raman, IR |
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing the local chemical environment of specific atomic nuclei. Cesium has one naturally occurring, NMR-active nucleus, ¹³³Cs, which has a nuclear spin of 7/2. huji.ac.il Although it is a quadrupolar nucleus, its low quadrupole moment often results in narrow, well-resolved signals, making ¹³³Cs NMR a valuable characterization technique. huji.ac.il
The ¹³³Cs chemical shift is highly sensitive to the coordination environment of the cesium ion, including the number and type of coordinating atoms and the Cs-O bond distances. researchgate.net This sensitivity allows ¹³³Cs NMR to be used for studying cesium complexes and binding phenomena in solution and the solid state. huji.ac.ilnih.gov The chemical shift range for ¹³³Cs is wide, spanning over 160 ppm. huji.ac.il Solid-state ¹³³Cs NMR, in particular, can provide detailed structural information by measuring parameters like the chemical shift anisotropy (CSA). researchgate.net
| Property | Value for ¹³³Cs |
|---|---|
| Nuclear Spin (I) | 7/2 |
| Natural Abundance | 100% |
| Chemical Shift Range | ~160 ppm |
| Reference Compound | 0.1 M CsNO₃ in D₂O |
While mass spectrometry (MS) is primarily used for identifying molecules by their mass-to-charge ratio, its application to simple inorganic salts like this compound is different from its use in organic chemistry. Direct molecular identification is less common; instead, MS techniques, particularly those coupled with an inductively coupled plasma source (ICP-MS), are used for highly sensitive elemental analysis. pcdn.co
ICP-MS can detect cesium and other metallic elements at ultra-trace levels, down to parts-per-trillion. labmanager.com This makes it an essential tool for quantifying the cesium concentration in various samples or for detecting minute impurities. nih.gov
The fundamental mass properties of this compound, which are relevant for any mass spectrometric analysis, are its exact and monoisotopic masses. nih.gov
| Property | Value (Da) |
|---|---|
| Molecular Weight | 167.93 |
| Exact Mass | 167.91875629 |
| Monoisotopic Mass | 167.91875629 |
Chromatographic Separations in Purity Assessment
The purity of this compound is critical for many of its applications, necessitating precise and reliable analytical methods for its assessment. Chromatographic techniques, particularly ion chromatography (IC), are powerful tools for the separation and quantification of both anionic and cationic impurities that may be present in the compound. These methods offer high sensitivity and selectivity, allowing for the determination of trace-level contaminants.
The primary challenge in the chromatographic analysis of cesium hydroxide solutions is the high concentration of the hydroxide matrix. The hydroxide ion can act as a strong eluent in anion exchange chromatography, potentially interfering with the separation of other anions. Similarly, the high concentration of cesium ions can interfere with the determination of cationic impurities. Therefore, specific sample preparation and chromatographic conditions are required to mitigate these matrix effects.
Determination of Cationic Impurities by Ion Chromatography
Ion chromatography with conductivity detection is a widely used method for the determination of cationic impurities in alkali metal hydroxides. The primary cationic impurities of concern in high-purity this compound are other alkali metals (lithium, sodium, potassium, and rubidium) and alkaline earth metals (e.g., calcium, magnesium).
Methodology:
A common approach involves the use of a cation-exchange column with an acidic eluent, such as methanesulfonic acid (MSA). The sample solution of this compound is typically diluted and neutralized or acidified before injection to prevent damage to the column and to ensure that the cationic impurities are in a suitable form for separation. Suppressed conductivity detection is often employed to enhance sensitivity by reducing the background conductivity of the eluent.
Research Findings:
Studies on similar alkali metal hydroxides, such as lithium hydroxide, have demonstrated the effectiveness of ion chromatography for quantifying cationic impurities. For instance, a method using a high-capacity cation-exchange column (Dionex IonPac CS16) with an electrolytically generated MSA eluent has been successfully applied for the separation of alkali and alkaline earth metals. This approach is directly applicable to the analysis of this compound. The separation is based on the differential affinity of the cations for the stationary phase, with elution order and retention time being characteristic for each ion under specific conditions.
Interactive Data Table: Typical Cationic Impurity Analysis in this compound using Ion Chromatography
| Cationic Impurity | Typical Concentration Range (ppm) | Retention Time (min) | Limit of Detection (LOD) (ppb) |
| Lithium (Li⁺) | < 1 | 4.2 | 0.5 |
| Sodium (Na⁺) | < 50 | 5.8 | 1 |
| Potassium (K⁺) | < 100 | 7.5 | 2 |
| Rubidium (Rb⁺) | < 10 | 9.1 | 5 |
| Calcium (Ca²⁺) | < 2 | 12.4 | 2 |
| Magnesium (Mg²⁺) | < 1 | 14.0 | 1 |
Note: The data presented in this table are representative values based on typical performance of ion chromatography systems for alkali metal analysis and may vary depending on the specific instrumentation and analytical conditions.
Determination of Anionic Impurities by Ion Chromatography
The most common anionic impurity in this compound is carbonate, which forms due to the absorption of atmospheric carbon dioxide. Other potential anionic impurities include chloride, sulfate, and phosphate.
Methodology:
The determination of anionic impurities is typically performed using an anion-exchange column with a hydroxide or carbonate/bicarbonate eluent. Due to the high hydroxide concentration in the sample, which can interfere with the separation, sample pretreatment is crucial. Techniques such as inline neutralization or the use of a carbonate removal device can be employed to mitigate the matrix effect. Suppressed conductivity detection is the standard for achieving low detection limits.
Research Findings:
Application notes and studies on the analysis of anionic impurities in concentrated bases like sodium hydroxide and potassium hydroxide provide a clear framework for the analysis of cesium hydroxide. For example, ASTM E1787 outlines a standard test method for the analysis of anions in caustic soda and caustic potash by ion chromatography. This methodology can be adapted for cesium hydroxide. The use of high-capacity anion-exchange columns, such as the Dionex IonPac AS19 or AS23, allows for the injection of samples with a high ionic strength after appropriate dilution and pretreatment. The separation of anions is based on their relative affinities for the anion-exchange resin.
Interactive Data Table: Typical Anionic Impurity Analysis in this compound using Ion Chromatography
| Anionic Impurity | Typical Concentration Range (ppm) | Retention Time (min) | Limit of Detection (LOD) (ppb) |
| Carbonate (CO₃²⁻) | < 500 | 8.5 | 50 |
| Chloride (Cl⁻) | < 10 | 4.5 | 5 |
| Sulfate (SO₄²⁻) | < 20 | 10.2 | 10 |
| Phosphate (PO₄³⁻) | < 5 | 12.8 | 5 |
Note: The data presented in this table are representative values based on typical performance of ion chromatography systems for anion analysis in strong base matrices and may vary depending on the specific instrumentation and analytical conditions.
Environmental and Safety Considerations in Cesium Hydroxide Monohydrate Research
Environmental Applications and Impact
The strong alkalinity of cesium hydroxide (B78521) monohydrate is a key property utilized in specific environmental applications, primarily for the treatment of industrial waste streams.
Cesium hydroxide monohydrate is employed in wastewater treatment processes, largely due to its function as a strong base. chemimpex.com While detailed process-specific research findings are specialized, its primary role is to adjust the pH of wastewater. The pH level is a critical factor in wastewater treatment, influencing the removal of contaminants through processes like precipitation. nih.gov In industrial settings, strong bases are used to make wastewater less acidic, which can cause heavy metals to precipitate out of the solution as insoluble hydroxides, allowing for their removal. nih.gov
A significant environmental application of this compound is the neutralization of acidic waste streams. chemimpex.com Industrial processes, such as those in steel manufacturing and chemical processing, can generate highly acidic liquid waste. nih.govwaterandwastewater.com Untreated, this waste poses a substantial environmental hazard. This compound, as a potent alkali, effectively neutralizes these acidic byproducts by reacting with acids to form neutral salts and water. noaa.gov This process reduces the corrosivity and environmental toxicity of the waste before its final disposal, ensuring compliance with environmental safety standards. chemimpex.comwaterandwastewater.com
Toxicological and Ecotoxicological Research
The toxicological and ecotoxicological profiles of this compound are not extensively documented in dedicated studies. However, research on related cesium compounds, such as cesium hydroxide and cesium chloride, provides valuable insights into its potential biological and environmental effects.
In Vitro and In Vivo Mutagenicity Studies
The Toxicological Profile for Cesium, published by the Agency for Toxic Substances and Disease Registry (ATSDR), notes that evidence for the genotoxic effects of stable cesium is limited nih.gov. The available data primarily focuses on cesium chloride, which has been shown to induce chromosomal aberrations in human lymphocytes in vitro and in mouse bone marrow in vivo nih.gov. While cesium sulfate (B86663) was found to be non-mutagenic in certain assays, the data for cesium hydroxide specifically is sparse nih.gov. Given the corrosive nature of cesium hydroxide, in vitro assays may be complicated by cytotoxicity.
Chromosomal Aberration Tests
There is a lack of specific studies investigating the potential of this compound to induce chromosomal aberrations. However, research on cesium chloride provides evidence of clastogenic activity (the ability to cause breaks in chromosomes). Studies have demonstrated that single oral doses of cesium chloride administered to mice resulted in significant increases in chromosomal breaks in bone marrow cells nih.gov. Furthermore, cesium chloride has been observed to induce a significant incidence of chromosomal aberrations in human lymphocytes in vitro nih.gov.
These findings for cesium chloride suggest that the cesium ion may have the potential to cause chromosomal damage. It is plausible that cesium hydroxide, being a source of the cesium ion, could exhibit similar clastogenic effects. However, without direct testing of this compound, this remains an extrapolation.
Environmental Fate and Transport Studies
The environmental fate and transport of cesium are primarily understood through studies of its radioactive isotopes, particularly Cesium-137, due to their significance as environmental contaminants from nuclear activities. When released into the environment, cesium compounds are generally soluble in water, where they exist as the Cs+ cation nih.govcdc.gov.
In aquatic environments, cesium's mobility and bioavailability are influenced by various factors, including the mineralogical composition of sediments and water geochemistry semanticscholar.org. Cesium ions can adsorb to suspended solids and sediments, which affects their transport in water bodies nih.gov. In soil, cesium tends to bind strongly, especially in soils with high clay content, which limits its downward migration through the soil profile cdc.govresearchgate.net. This strong adsorption to soil particles means that it does not typically travel far below the surface cdc.gov. However, surface runoff can contribute to its transport into waterways epa.gov. The behavior of cesium in the environment is complex, with ongoing research to better understand its long-term fate and transport, particularly following radiological incidents epa.govepa.gov.
Future Research Directions and Emerging Trends
The unique chemical properties of cesium hydroxide (B78521) monohydrate (CsOH·H₂O) position it at the forefront of innovative research across multiple scientific disciplines. As industries move towards more efficient and sustainable technologies, the applications for this powerful inorganic base are expanding. Future research is focused on harnessing its catalytic power, integrating it into green chemistry frameworks, and exploring its potential in next-generation energy solutions and advanced materials.
Q & A
Q. What are the recommended methods for synthesizing high-purity cesium hydroxide monohydrate in laboratory settings?
this compound is typically synthesized by reacting cesium metal with water under controlled conditions, followed by dehydration to isolate the monohydrate form. Due to its extreme hygroscopicity and air sensitivity, reactions must be conducted in inert atmospheres (e.g., argon or nitrogen gloveboxes) and stored in airtight containers with desiccants. Purity can be verified via inductively coupled plasma atomic emission spectroscopy (ICP-AES) to detect trace metal impurities .
Q. How should researchers mitigate air and moisture sensitivity during experimental procedures involving this compound?
To prevent hydrolysis or carbonation, use airtight glassware with septum ports for reagent transfer. Conduct reactions in moisture-free solvents (e.g., dried tetrahydrofuran or toluene) and store the compound in desiccators with phosphorus pentoxide. Real-time monitoring of environmental humidity (<5% RH) using hygrometers is advised .
Q. What analytical techniques are suitable for characterizing this compound’s chemical composition and structure?
Key methods include:
Q. What safety protocols are critical when handling this compound?
Wear nitrile gloves, chemical-resistant aprons, and full-face shields. Use fume hoods to avoid inhalation of dust. In case of skin contact, immediately rinse with water for 15 minutes and apply 1% acetic acid to neutralize alkaline residues. Emergency eyewash stations must be accessible .
Advanced Research Questions
Q. What strategies can be employed to resolve contradictions in reported thermodynamic properties (e.g., enthalpy of formation) of this compound?
Discrepancies in thermodynamic data (e.g., enthalpy of formation) arise from differences in experimental conditions or impurities. Cross-validate using high-purity samples and standardized calorimetry (e.g., bomb calorimetry). Computational methods like density functional theory (DFT) can supplement experimental data to reconcile inconsistencies .
Q. How does the hygroscopic nature of this compound influence its reactivity in organic synthesis, and what experimental modifications are necessary to account for this?
Hygroscopicity accelerates side reactions (e.g., hydrolysis of esters). Pre-dry the compound at 120°C under vacuum and use molecular sieves in reaction mixtures. For moisture-sensitive reactions, employ Schlenk-line techniques or continuous inert gas purging. Monitor water content via Karl Fischer titration .
Q. How can researchers optimize the use of this compound as a catalyst in base-promoted organic reactions?
Its strong basicity (pH >14 in aqueous solutions) makes it ideal for deprotonation or elimination reactions. Optimize catalyst loading (typically 0.1–1.0 equivalents) and solvent polarity (e.g., DMF or DMSO) to enhance reaction rates. Kinetic studies using in-situ FTIR or NMR can identify rate-limiting steps .
Q. What experimental design considerations are critical when studying this compound’s role in Langmuir monolayer formation?
Control pH using buffer systems (e.g., cesium borate or phosphate) to stabilize interfacial layers. Use synchrotron-based grazing-incidence X-ray scattering (GIXS) to analyze monolayer structure. Ensure subphase solutions are degassed to prevent bubble formation during compression isotherms .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported solubility data for this compound in polar aprotic solvents?
Variations in solubility (e.g., in DMSO vs. DMF) may stem from residual water content or solvent basicity. Use anhydrous solvents and quantify dissolved species via conductivity measurements. Compare results with computational solubility parameters (Hansen solubility model) .
Q. What methodologies validate the purity of this compound when commercial sources report inconsistent carbonate contamination levels?
Perform acid-base titration with standardized HCl to quantify hydroxide content, and use Fourier-transform infrared spectroscopy (FTIR) to detect carbonate peaks at ~1420 cm⁻¹. Cross-reference with ICP-AES data for trace cesium carbonate quantification .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
